α-Glucosidase Inhibition: Resveratroloside Demonstrates 4.7-Fold Higher Potency than Resveratrol and Superiority to Acarbose
Resveratroloside is a significantly more potent competitive inhibitor of α-glucosidase compared to resveratrol and the clinical drug acarbose. In a direct in vitro enzyme assay, resveratroloside exhibited an IC50 of 22.9 ± 0.17 μM, whereas resveratrol showed an IC50 of 108 ± 2.13 μM and acarbose an IC50 of 264 ± 3.27 μM [1]. This represents a 4.7-fold and 11.5-fold improvement in potency, respectively. A separate study confirmed this trend, reporting an IC50 of 0.56 mM for resveratroloside, while resveratrol at 1 mM achieved only 15% inhibition [2].
| Evidence Dimension | α-Glucosidase Inhibition (IC50) |
|---|---|
| Target Compound Data | 22.9 ± 0.17 μM (or 0.56 ± 0.01 mM) |
| Comparator Or Baseline | Resveratrol: 108 ± 2.13 μM (or >1 mM with 15% inhibition); Acarbose: 264 ± 3.27 μM |
| Quantified Difference | 4.7-fold lower IC50 vs. resveratrol; 11.5-fold lower IC50 vs. acarbose |
| Conditions | In vitro α-glucosidase enzyme assay; pH 6.8, 37°C |
Why This Matters
For researchers investigating postprandial hyperglycemia or diabetes, the markedly higher potency of resveratroloside enables lower dosing and potentially fewer off-target effects compared to resveratrol or acarbose.
- [1] Zhao X, Tao J, Zhang T, et al. Resveratroloside Alleviates Postprandial Hyperglycemia in Diabetic Mice by Competitively Inhibiting α-Glucosidase. J Agric Food Chem. 2019 Mar 13;67(10):2886-2893. View Source
- [2] Kirino A, Takasuka Y, Nishi A, et al. Analysis and Functionality of Major Polyphenolic Components of Polygonum cuspidatum (Itadori). J Nutr Sci Vitaminol (Tokyo). 2012;58(4):278-86. View Source
